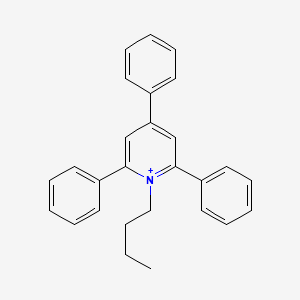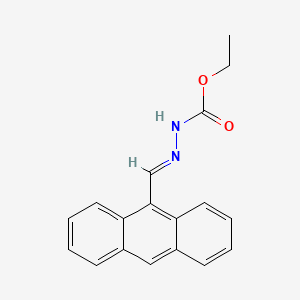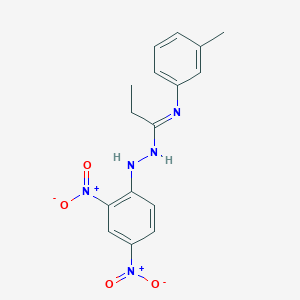![molecular formula C28H20Br2Cl2N2O4 B15013983 4-Bromo-2-[(E)-({4'-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3'-dimethoxy-[1,1'-biphenyl]-4-YL}imino)methyl]-6-chlorophenol](/img/structure/B15013983.png)
4-Bromo-2-[(E)-({4'-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3'-dimethoxy-[1,1'-biphenyl]-4-YL}imino)methyl]-6-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol is a complex organic compound characterized by multiple halogen substitutions and aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol typically involves multiple steps, including halogenation, condensation, and coupling reactions. The process begins with the halogenation of phenolic compounds, followed by the formation of imine linkages through condensation reactions. The final product is obtained through a series of coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine and chlorine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of 4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-methoxyaniline
- 4-Bromo-2-[(E)-({4’-[(E)-[(4-bromoanilino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate
Uniqueness
4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol is unique due to its specific combination of halogen substitutions and aromatic structures, which confer distinct chemical and physical properties. These unique features make it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C28H20Br2Cl2N2O4 |
|---|---|
Molekulargewicht |
679.2 g/mol |
IUPAC-Name |
4-bromo-2-[[4-[4-[(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]-3-methoxyphenyl]-2-methoxyphenyl]iminomethyl]-6-chlorophenol |
InChI |
InChI=1S/C28H20Br2Cl2N2O4/c1-37-25-9-15(3-5-23(25)33-13-17-7-19(29)11-21(31)27(17)35)16-4-6-24(26(10-16)38-2)34-14-18-8-20(30)12-22(32)28(18)36/h3-14,35-36H,1-2H3 |
InChI-Schlüssel |
NXBZUBJKKGONFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C(=CC(=C3)Br)Cl)O)OC)N=CC4=C(C(=CC(=C4)Br)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B15013903.png)
![3-bromo-N'-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B15013913.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)benzamide](/img/structure/B15013935.png)
![2-[(3-Methylphenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/structure/B15013939.png)
![3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)
![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B15013957.png)


![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013968.png)
![10-methyl-7H-benzo[de]anthracen-7-one](/img/structure/B15013974.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15013989.png)

